molecular formula C9H16N2O B8135325 7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane

7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane

Cat. No. B8135325
M. Wt: 168.24 g/mol
InChI Key: VELDAPGMNRUVDW-UHFFFAOYSA-N
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Patent
US08173650B2

Procedure details

To a solution of 7-oxetan-3-yl-4,7-diazaspiro[2.5]octane-4-carboxylic acid benzyl ester in IMS (3 mL) was added 10% Pd/C (60 mg) and the resulting mixture stirred under an atmosphere of H2 at r.t. for 20 h. The reaction mixture was filtered through Celite® and the filtrate loaded onto an Isolute® SCX-2 cartridge which was washed with MeOH and the product eluted with 2M NH3/MeOH affording the title compound (90 mg, 90%). 1H NMR (CDCl3, 400 MHz): δ 4.63-4.63 (2H, m), 3.50-3.42 (2H, m), 3.00-2.98 (2H, m), 2.35-2.25 (2H, m), 2.15 (2H, s), 2.05-2.03 (2H, m), 0.68-0.63 (2H, m), 0.52-0.51 (2H, m)
Name
7-oxetan-3-yl-4,7-diazaspiro[2.5]octane-4-carboxylic acid benzyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:18][CH2:17][N:16]([CH:19]2[CH2:22][O:21][CH2:20]2)[CH2:15][C:12]21[CH2:14][CH2:13]2)=O)C1C=CC=CC=1>[Pd]>[O:21]1[CH2:22][CH:19]([N:16]2[CH2:15][C:12]3([CH2:13][CH2:14]3)[NH:11][CH2:18][CH2:17]2)[CH2:20]1

Inputs

Step One
Name
7-oxetan-3-yl-4,7-diazaspiro[2.5]octane-4-carboxylic acid benzyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1C2(CC2)CN(CC1)C1COC1
Name
IMS
Quantity
3 mL
Type
solvent
Smiles
Name
Quantity
60 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred under an atmosphere of H2 at r.t. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite®
WASH
Type
WASH
Details
was washed with MeOH
WASH
Type
WASH
Details
the product eluted with 2M NH3/MeOH affording the title compound (90 mg, 90%)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
O1CC(C1)N1CCNC2(CC2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.